molecular formula C14H13ClN2OS B4129210 N-(3-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide

N-(3-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide

Cat. No.: B4129210
M. Wt: 292.8 g/mol
InChI Key: YRLNKYNUUCOZJH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3-chlorophenyl group and a pyridin-2-ylsulfanyl moiety. This compound combines aromatic chlorination (imparting hydrophobicity and electronic effects) with a pyridine-sulfanyl group, which may enhance its binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-pyridin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-10(19-13-7-2-3-8-16-13)14(18)17-12-6-4-5-11(15)9-12/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLNKYNUUCOZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial, anticancer, and antichlamydial properties, supported by relevant data tables and case studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound and its analogues against various pathogens.

Key Findings:

  • The compound exhibited selective antibacterial activity against Chlamydia trachomatis, a major cause of sexually transmitted infections. It was found to impair the growth of this pathogen without affecting host cell viability .
  • In a comparative analysis, the compound showed moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL .

Table 1: Antibacterial Activity of this compound

PathogenMIC (μg/mL)Reference
Chlamydia trachomatisNot specified
Neisseria meningitidis64
Haemophilus influenzae32

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its ability to inhibit cell proliferation in various cancer cell lines.

Key Findings:

  • In vitro studies demonstrated that the compound exhibited significant antiproliferative effects on human colon carcinoma cells (HCT-116), with an IC50 value comparable to established chemotherapeutics like doxorubicin .
  • The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influenced the anticancer activity, with electron-withdrawing groups enhancing potency .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
HCT-1160.69
HeLaNot specified

Antichlamydial Activity

The compound has shown promise as a potential treatment for chlamydial infections, which currently lack FDA-approved therapies.

Key Findings:

  • The synthesized derivatives demonstrated varying degrees of antichlamydial activity, with some analogues significantly outperforming traditional antibiotics in terms of efficacy against C. trachomatis .
  • Notably, compounds with specific structural modifications, such as the presence of a chlorine atom at certain positions, were found to enhance antichlamydial activity .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antibacterial Properties : A study by Leung et al. synthesized various sulfonylpyridine analogues and evaluated their antibacterial properties against C. trachomatis. The results indicated that specific substitutions improved selectivity and potency against this pathogen .
  • Anticancer Evaluation : Research conducted on the antiproliferative effects of the compound revealed that it could serve as a lead compound for developing new anticancer agents, particularly against colorectal cancer cells .

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide serves as a crucial building block in the synthesis of potential therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Key Findings:

  • Antimicrobial Activity: Research indicates that compounds with similar structures exhibit selective antimicrobial properties, particularly against Chlamydia trachomatis, a significant cause of sexually transmitted infections .
  • Anticancer Potential: Analogues of this compound have shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models .

Organic Synthesis

The compound's functional groups make it a versatile intermediate for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.

Synthetic Pathways:

  • Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones, which are valuable in further synthetic applications.
  • Substitution Reactions: The phenylsulfanyl group can be replaced with other nucleophiles, leading to diverse derivatives that may possess enhanced or novel biological activities.
Reaction TypeReaction DescriptionProducts Formed
OxidationOxidizing sulfanyl groupsSulfoxides, sulfones
ReductionReducing amide to amineCorresponding amines
SubstitutionReplacing phenylsulfanyl with nucleophilesVaried products depending on nucleophile

Biological Studies

The compound's interactions with biological targets are pivotal for understanding its mechanism of action. The presence of both chlorophenyl and pyridinyl groups enhances its ability to interact with enzymes and receptors.

Mechanism of Action:

  • The compound modulates enzyme activity through its functional groups, potentially impacting pathways involved in disease processes. For example, studies have shown that similar compounds can inhibit specific bacterial growth by targeting unique metabolic pathways .

Case Study 1: Antichlamydial Activity

A study explored the structure-activity relationship (SAR) of sulfonylpyridine derivatives, including compounds similar to this compound. Results indicated that modifications at the aromatic regions improved selectivity and potency against C. trachomatis, highlighting the importance of structural features in drug design .

Case Study 2: Anticancer Activity

Research on thiazole-pyridine hybrids revealed that compounds incorporating similar moieties exhibited significant anticancer activity against various cancer cell lines. The presence of electron-withdrawing groups like chlorine was essential for enhancing antiproliferative effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Amide Derivatives

Compound Name Structural Features Key Variations Biological Activity/Properties Reference
Target Compound :
N-(3-Chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide
Propanamide backbone, 3-chlorophenyl, pyridin-2-ylsulfanyl Hypothesized: Enhanced membrane permeability due to pyridine-sulfanyl group; potential enzyme inhibition
N-(3-Chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide Propanamide backbone, dual chlorophenyl groups, furan ring Furan instead of pyridine-sulfanyl Antimicrobial activity; furan may reduce metabolic stability compared to pyridine
N-(3-Aminophenyl)-2-(2-methoxyphenoxy)propanamide Propanamide backbone, methoxyphenoxy group Methoxy group enhances lipophilicity vs. sulfanyl Improved membrane penetration; moderate anticancer activity
2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamide derivatives (e.g., Compound 43-48) Trifluoromethylpyridine, methylsulfonamide Variable alkoxy substituents on pyridine TRPV1 antagonism; substituents influence potency (e.g., cyclopentylmethoxy increases activity)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide Thienopyrimidine core, fluorinated groups Complex heterocyclic scaffold Potential antitumor activity via kinase inhibition

Key Structural and Functional Insights

Chlorinated Aromatic Groups: The 3-chlorophenyl group in the target compound is shared with N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide . Chlorination enhances hydrophobicity, improving interaction with hydrophobic protein pockets. However, dual chlorination (as in ) may reduce solubility compared to mono-chlorinated analogs.

Pyridine vs. Furan Heterocycles :

  • Replacing the pyridin-2-ylsulfanyl group with a furan ring (as in ) alters electronic properties. Pyridine’s nitrogen atom enables hydrogen bonding, while furan’s oxygen may confer metabolic susceptibility. Pyridine-sulfanyl groups are less common in the evidence but are associated with improved target engagement in TRPV1 antagonists (e.g., ).

Sulfanyl vs. Methoxy/Oxy Substituents: The sulfanyl (S–) group in the target compound differs from methoxy (O–) groups in analogs like .

Impact of Fluorination :

  • Fluorinated analogs (e.g., ) exhibit distinct pharmacokinetic profiles, with fluorine atoms improving metabolic stability and bioavailability. The absence of fluorine in the target compound may limit its half-life in vivo.

Research Findings and Contradictions

  • Antimicrobial Activity : Compounds with furan or thiophene moieties (e.g., ) show moderate antimicrobial effects, but pyridine-containing analogs are understudied in this context.
  • Neuropharmacological Potential: Pyridine-sulfanyl groups in TRPV1 antagonists () suggest the target compound could modulate ion channels, but conflicting evidence exists for chlorinated amides in neurological applications .
  • Synthetic Complexity : Multi-step synthesis is required for analogs with heterocyclic cores (e.g., ), whereas the target compound’s simpler structure may facilitate scalable production.

Q & A

What are the optimal synthetic routes and critical reaction conditions for preparing N-(3-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide?

Basic Research Focus
The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. Key steps include:

  • Thiol Activation : Reacting pyridin-2-ylsulfanyl derivatives with propanamide precursors under anhydrous conditions.
  • Coupling Reaction : Using bases like triethylamine to deprotonate the thiol group, facilitating reaction with halogenated intermediates (e.g., 3-chlorophenyl propanamide chloride).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical Parameters :
  • Temperature : Maintain 0–5°C during thiol activation to prevent side reactions.
  • Solvent Choice : Dichloromethane or dimethylformamide (DMF) for solubility and reactivity balance .

How can researchers confirm the structural integrity and purity of this compound?

Basic Research Focus
Analytical Workflow :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) and amide protons (δ 10–11 ppm).
    • 2D NMR (COSY, HSQC) : Assign spin systems and confirm connectivity .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .

What advanced techniques are used to resolve contradictions in crystallographic data for sulfanyl-acetamide derivatives?

Advanced Research Focus
Case Study : In N-(3-chlorophenyl)-2-(pyrimidinylsulfanyl)acetamide analogs, conflicting unit cell parameters (e.g., monoclinic vs. orthorhombic systems) arise due to:

  • Polymorphism : Solvent-dependent crystallization (e.g., ethanol vs. acetone).
  • Conformational Flexibility : Intramolecular N–H⋯N hydrogen bonds stabilize folded vs. extended conformations, altering dihedral angles (e.g., 42.25° vs. 67.84° ring inclinations) .
    Resolution Strategies :
  • Variable-Temperature XRD : Identify phase transitions or dynamic disorder.
  • DFT Calculations : Compare experimental and theoretical bond lengths/angles to validate models .

How does the crystal packing of N-(3-chlorophenyl) sulfanyl-propanamide derivatives influence their physicochemical properties?

Advanced Research Focus
Crystallographic Insights :

  • Monoclinic Symmetry (P21/c) : Observed in N-(3-chlorophenyl)-2-(pyrimidinylsulfanyl)acetamide, with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°, and Z = 8 .
  • Intermolecular Interactions :
    • π-π stacking between pyridine and chlorophenyl rings (3.8–4.2 Å spacing).
    • Hydrogen-bonded dimers via N–H⋯O=C interactions (2.85 Å), enhancing thermal stability (decomposition >250°C) .
      Implications : Tight packing reduces solubility in polar solvents but improves solid-state stability for long-term storage.

What methodologies are employed to study biological target interactions of this compound?

Advanced Research Focus
Mechanistic Studies :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to enzymes like cyclooxygenase-2 (COX-2) or kinases.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-activity relationships .
    Computational Approaches :
  • Molecular Docking (AutoDock Vina) : Predict binding poses in COX-2 active sites (Glide score ≤ −8.0 kcal/mol).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Focus
Common Challenges :

  • Signal Overlap : Aromatic protons in pyridin-2-yl and chlorophenyl groups may overlap in ¹H NMR.
  • Dynamic Effects : Amide proton exchange broadening in DMSO-d6.
    Solutions :
  • Low-Temperature NMR : Suppress exchange broadening (e.g., 240 K in CDCl3).
  • Selective Decoupling : Identify coupled spins in crowded regions .

What computational tools are recommended for modeling the electronic properties of this compound?

Advanced Research Focus
DFT Workflow :

  • Geometry Optimization : B3LYP/6-31G(d) basis set to minimize energy.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict reactivity.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as nucleophilic hotspot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide
Reactant of Route 2
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N-(3-chlorophenyl)-2-(pyridin-2-ylsulfanyl)propanamide

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